molecular formula C23H18N4O3S B2641832 N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide CAS No. 1226444-52-5

N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide

Cat. No.: B2641832
CAS No.: 1226444-52-5
M. Wt: 430.48
InChI Key: RAVZTHCZWYWOAA-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrido[2,3-b]pyrazine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide typically involves multiple steps:

    Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl bromide in a nucleophilic substitution reaction.

    Addition of the Isopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using isopropyl halides and methylating agents.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[2,3-b]pyrazine core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate
  • N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylic acid

Uniqueness

Compared to similar compounds, N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide is unique due to its specific functional groups and their arrangement. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1226444-52-5

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-7-3-5-9-16(14)21-24-19(30-25-21)13-26-18-11-12-31-20(18)22(28)27(23(26)29)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3

InChI Key

RAVZTHCZWYWOAA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4

solubility

not available

Origin of Product

United States

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